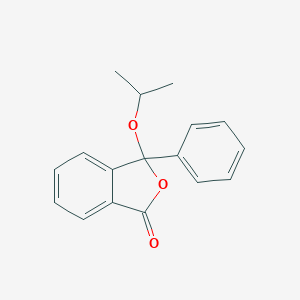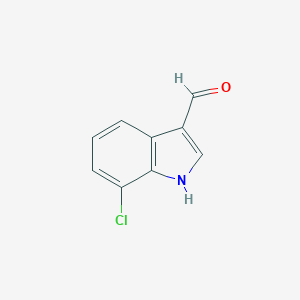
3-(1-Naftil)-2-propín-1-ol
Descripción general
Descripción
3-(1-Naphthyl)-2-propyn-1-ol is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, and various functional groups that modify their chemical behavior. The specific structure of 3-(1-Naphthyl)-2-propyn-1-ol suggests the presence of a propargyl alcohol group attached to the naphthalene ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(naphthalene-2,3-diyl)s involves palladium-catalyzed cross-coupling reactions , while the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide requires the presence of Lewis acids . Although these methods do not directly describe the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol, they provide insight into the types of reactions that might be employed for its preparation, such as cross-coupling or cyclocoupling reactions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be elucidated using techniques such as NMR and X-ray diffraction studies. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction . These techniques could similarly be applied to determine the precise structure of 3-(1-Naphthyl)-2-propyn-1-ol, including any potential helical conformations or intramolecular interactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The (1-naphthyl)propargyl group, for instance, is used as a protecting group for alcohols and can be cleaved by exposure to dichlorodicyanoquinone . This suggests that the propargyl alcohol moiety in 3-(1-Naphthyl)-2-propyn-1-ol could also be involved in similar cleavage reactions. Additionally, the compound could potentially participate in oxidative coupling reactions, as seen with the synthesis of benzidines from N,N-dialkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility and optical properties of these compounds, as seen with the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives10. The presence of the propargyl alcohol group in 3-(1-Naphthyl)-2-propyn-1-ol would likely impact its solubility, boiling point, and potential for hydrogen bonding, which could be explored through experimental studies.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
“3-(1-Naftil)-2-propín-1-ol” sirve como intermediario en la síntesis de varios compuestos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas .
Síntesis Orgánica
Este compuesto se utiliza en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono. Su grupo alquino es reactivo y puede sufrir diversas reacciones catalíticas para formar moléculas orgánicas complejas .
Ciencia de los Materiales
En la ciencia de los materiales, “3-naftil-prop-2-ín-1-ol” se puede utilizar para crear nuevos marcos orgánicos. Estos marcos tienen posibles aplicaciones en el desarrollo de nuevos materiales con propiedades únicas como la conductividad o la luminiscencia .
Química Analítica
La estructura única del compuesto lo hace adecuado para su uso como estándar en el análisis cromatográfico. Puede ayudar en la calibración de instrumentos y garantizar la precisión de los métodos analíticos .
Investigación Antimicrobiana
Los derivados de “this compound” se han estudiado por sus propiedades antimicrobianas. La investigación ha demostrado que ciertas modificaciones al compuesto pueden mejorar su eficacia contra diversas cepas bacterianas .
Nanotecnología
En el campo de la nanotecnología, “3-naftil-prop-2-ín-1-ol” se puede utilizar para sintetizar nanopartículas con posibles aplicaciones en la entrega de fármacos y la imagenología de diagnóstico .
Catálisis
El compuesto puede actuar como un ligando para metales de transición, formando complejos que se utilizan como catalizadores en reacciones orgánicas. Estos catalizadores pueden aumentar la eficiencia y la selectividad de los procesos químicos .
Ciencia Ambiental
La investigación sobre las aplicaciones ambientales de “this compound” incluye su uso en la degradación de contaminantes. Su estructura química puede ajustarse para interactuar con contaminantes específicos, ayudando a su descomposición .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-naphthyl-l-alanine, have been found to interact with periplasmic oligopeptide-binding proteins in salmonella typhimurium .
Mode of Action
For instance, N-1-naphthylphthalamic acid, a compound with a similar naphthalene structure, has been found to associate with and inhibit PIN auxin transporters .
Biochemical Pathways
Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species, indicating that this compound may also be involved in similar metabolic pathways .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Result of Action
Related compounds such as 1-naphthol have been found to exhibit antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .
Action Environment
It is known that the presence of naa in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .
Propiedades
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

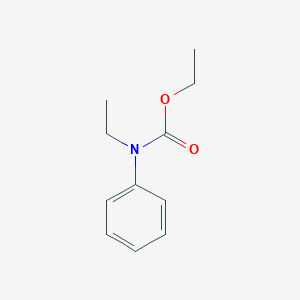

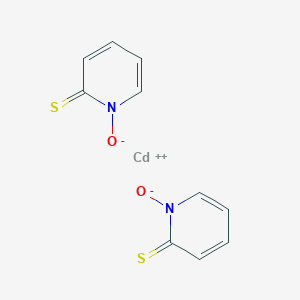
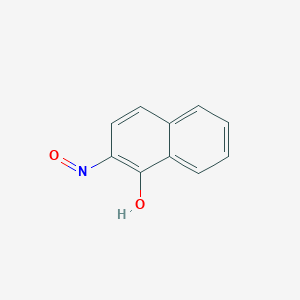

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
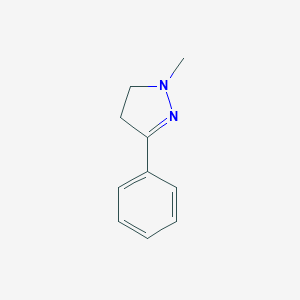
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

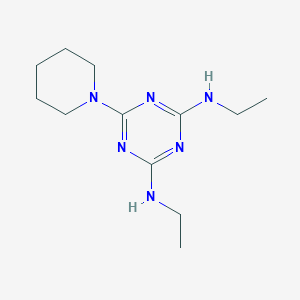

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
